molecular formula C9H10BKN6 B091338 Potassium Tris(1-pyrazolyl)borohydride CAS No. 18583-60-3

Potassium Tris(1-pyrazolyl)borohydride

Cat. No.: B091338
CAS No.: 18583-60-3
M. Wt: 252.13 g/mol
InChI Key: IBNGZWIUPDMZMG-UHFFFAOYSA-N
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Description

Potassium Tris(1-pyrazolyl)borohydride is a chemical compound with the molecular formula C₉H₁₀BKN₆. It is known for its use as a reducing agent in various chemical reactions. The compound is characterized by its white to almost white crystalline powder appearance and is typically stored under inert gas to prevent degradation.

Preparation Methods

Potassium Tris(1-pyrazolyl)borohydride can be synthesized through the reaction of potassium borohydride with pyrazole. The reaction typically involves the use of an inert atmosphere to prevent oxidation and is carried out at controlled temperatures to ensure the formation of the desired product. Industrial production methods may involve scaling up this reaction under similar conditions, with additional purification steps to achieve high purity levels .

Chemical Reactions Analysis

Potassium Tris(1-pyrazolyl)borohydride undergoes various types of chemical reactions, including:

    Reduction Reactions: It acts as a reducing agent, donating hydrogen atoms to other compounds.

    Substitution Reactions: The compound can participate in substitution reactions where one or more of its ligands are replaced by other groups.

    Complex Formation: It can form complexes with transition metals, which are useful in catalysis.

Common reagents used in these reactions include solvents like tetrahydrofuran and dimethylformamide, and the reactions are often carried out under inert atmospheres to prevent unwanted side reactions. Major products formed from these reactions depend on the specific reactants and conditions used .

Scientific Research Applications

Potassium Tris(1-pyrazolyl)borohydride has several scientific research applications:

Mechanism of Action

The mechanism of action of Potassium Tris(1-pyrazolyl)borohydride involves the donation of hydrogen atoms to other molecules, thereby reducing them. The compound interacts with molecular targets through its borohydride group, which is highly reactive and capable of transferring hydrogen atoms. This reactivity makes it a valuable reagent in various chemical transformations .

Comparison with Similar Compounds

Potassium Tris(1-pyrazolyl)borohydride can be compared with other similar compounds such as:

    Potassium Tris(3,5-dimethyl-1-pyrazolyl)borohydride: This compound has similar reducing properties but differs in the substitution pattern on the pyrazole rings.

    Sodium Tris(1-pyrazolyl)borohydride: Similar in structure but uses sodium instead of potassium, which can affect its reactivity and solubility.

    Lithium Tris(1-pyrazolyl)borohydride: Another similar compound that uses lithium, offering different reactivity and handling properties.

The uniqueness of this compound lies in its specific reactivity and stability, making it suitable for a wide range of applications in both research and industry .

Properties

CAS No.

18583-60-3

Molecular Formula

C9H10BKN6

Molecular Weight

252.13 g/mol

IUPAC Name

potassium;tri(pyrazol-1-yl)boranuide

InChI

InChI=1S/C9H10BN6.K/c1-4-11-14(7-1)10(15-8-2-5-12-15)16-9-3-6-13-16;/h1-10H;/q-1;+1

InChI Key

IBNGZWIUPDMZMG-UHFFFAOYSA-N

Isomeric SMILES

[B-](N1C=CC=N1)(N2C=CC=N2)N3C=CC=N3.[K+]

SMILES

[B-](N1C=CC=N1)(N2C=CC=N2)N3C=CC=N3.[K+]

Canonical SMILES

[BH-](N1C=CC=N1)(N2C=CC=N2)N3C=CC=N3.[K+]

Pictograms

Irritant

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the role of Potassium Hydrotris(1-pyrazolyl)borate in organometallic synthesis?

A1: Potassium Hydrotris(1-pyrazolyl)borate, often abbreviated as KTp, acts as a versatile ligand in organometallic chemistry. It readily replaces labile ligands in metal complexes, enabling the synthesis of novel organometallic compounds. For instance, it reacts with a mixture of Ti(CO)₃(dmpe)₂ and Ti(CO)₅(dmpe) under a CO atmosphere, leading to the formation of (HB(Pz)₃)Ti(CO)₄⁻ by selectively binding to free dmpe and facilitating the isolation of pure Ti(CO)₅(dmpe) [].

Q2: How does the structure of surfactants incorporating Potassium Hydrotris(1-pyrazolyl)borate influence their aggregation behavior in aqueous solutions?

A2: Studies on quaternary ammonium surfactants using Potassium Hydrotris(1-pyrazolyl)borate as the counterion revealed interesting aggregation properties []. The alkyl chain length of the surfactant significantly impacted the critical aggregation concentration (CAC) and Krafft temperature. ¹H NMR spectroscopy suggested the formation of small aggregates in water, with an association observed between the quaternary ammonium and Hydrotris(1-pyrazolyl)borate ions above their respective CACs. This highlights the influence of both the counterion and the surfactant's hydrophobic tail on the self-assembly process in aqueous environments.

Q3: Are there any analytical techniques that provide insights into the morphology of aggregates formed by Potassium Hydrotris(1-pyrazolyl)borate-based surfactants?

A3: Yes, cryo-etch high-resolution scanning electron microscopy (cryo-SEM) has been employed to study the morphology of aggregates formed by Potassium Hydrotris(1-pyrazolyl)borate-based surfactants []. Specifically, cryo-SEM analysis suggested that dodecyl- and tetradecyltrimethylammonium hydrotris(1-pyrazolyl)borate likely form unique segregation patterns upon plunge-freezing and cryo-etching of their aqueous solutions. This technique provides valuable visual information about the self-assembled structures formed by these surfactants.

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